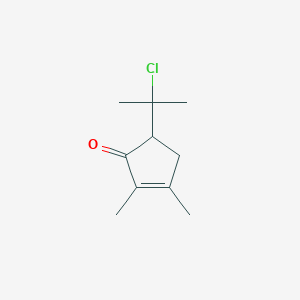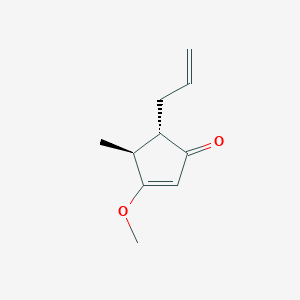![molecular formula C8H7N3S2 B14392617 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine CAS No. 89806-20-2](/img/structure/B14392617.png)
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,3,4-thiadiazole ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-(methylsulfanyl)-1,3,4-thiadiazole with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . The use of microwave irradiation allows for precise control over reaction conditions, leading to more consistent and reproducible results.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine can undergo a variety of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . In agriculture, the compound may interfere with the nervous system of pests, leading to their immobilization and death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Thiazoles are structurally similar to thiadiazoles and are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Pyridine Derivatives: Compounds containing the pyridine ring are widely used in medicinal chemistry and agriculture due to their stability and reactivity.
Uniqueness
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is unique due to the combination of the pyridine and thiadiazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these rings .
Properties
CAS No. |
89806-20-2 |
|---|---|
Molecular Formula |
C8H7N3S2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
2-methylsulfanyl-5-pyridin-4-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H7N3S2/c1-12-8-11-10-7(13-8)6-2-4-9-5-3-6/h2-5H,1H3 |
InChI Key |
JWYZEKAEHIXWIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)
![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
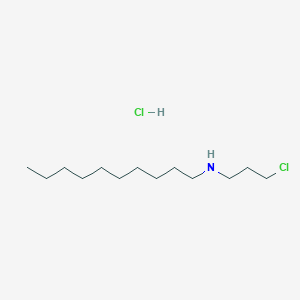
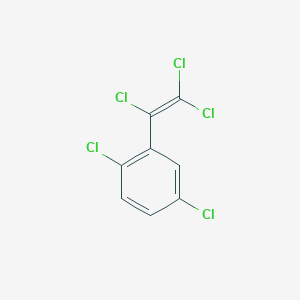
![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
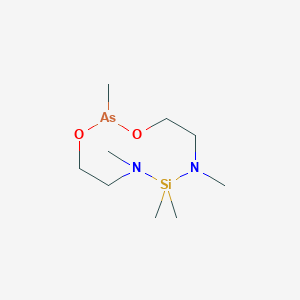
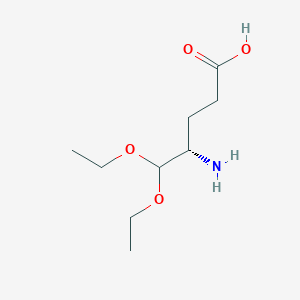
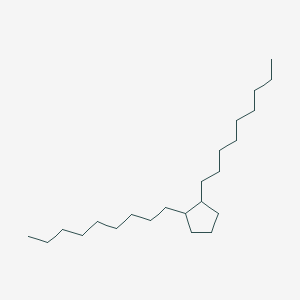
![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
